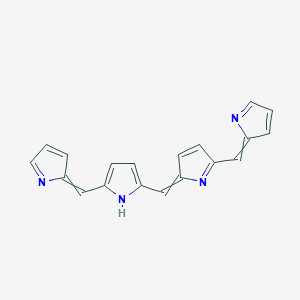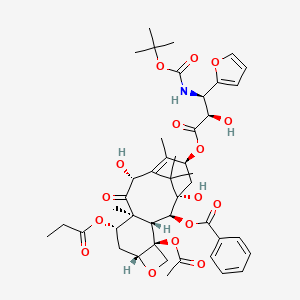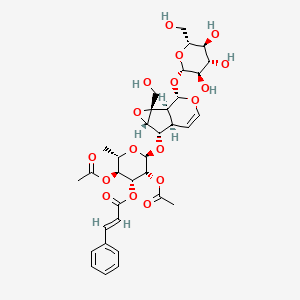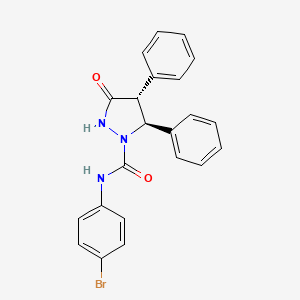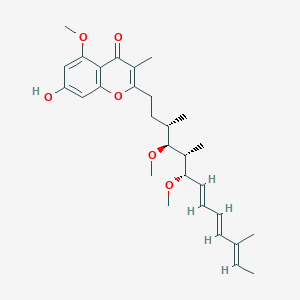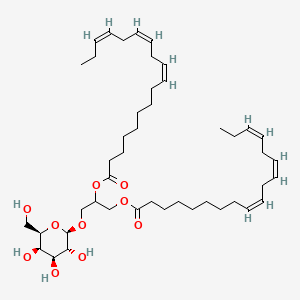![molecular formula C11H10N2O2 B1233684 (2Z)-2-[[hydroxy(methyl)amino]methylidene]quinolin-8-one](/img/structure/B1233684.png)
(2Z)-2-[[hydroxy(methyl)amino]methylidene]quinolin-8-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[[hydroxy(methyl)amino]methylidene]-8-quinolinone is a member of quinolines.
Applications De Recherche Scientifique
1. Fluorescent Probes for Biological Detection
Quinoline derivatives are used as fluorescent probes for biological detection. Specifically, certain cell-trappable fluorescent probes derived from quinoline, such as QZ2E and QZ2A, exhibit dramatic increases in fluorescence upon Zn(II) binding. These probes have been found to be selective for Zn(II) over other metal cations and are used in live cell imaging, particularly for localizing to the Golgi apparatus and detecting Zn(II) (McQuade & Lippard, 2010).
2. Synthesis and Biological Applications
Quinoline derivatives are involved in the synthesis of compounds with potential biological applications. For instance, the synthesis of α-Methylidene-γ-butyrolactones, which show inhibitory activity on platelet aggregation and vasoconstriction, involves a process using quinoline derivatives (Tzeng et al., 1997).
3. Zinc Ion Sensing
Quinoline-based sensors are developed for selective and sensitive detection of zinc ions. These sensors, including HMQP based on the 8-aminoquinoline platform, display enhanced fluorescence in response to zinc ions and have potential applications in biological and aqueous samples (Zhou et al., 2010).
4. Interaction with Amino Acids and Acids
Quinoline derivatives interact with amino acids, carboxylic acids, and mineral acids. Research shows that certain quinoline-containing receptors have fluorescence properties that change upon interaction with these acids, indicating potential applications in molecular recognition and sensing (Kalita et al., 2011).
5. Chemosensors for Zinc in Living Cells
Quinoline derivatives are used to create chemosensors for detecting zinc in living cells. For example, a sensor developed using quinoline as the fluorophore showed remarkable fluorescence enhancement in the presence of Zn2+, with a detection limit far lower than the WHO guideline in drinking water (Park et al., 2015).
Propriétés
Nom du produit |
(2Z)-2-[[hydroxy(methyl)amino]methylidene]quinolin-8-one |
|---|---|
Formule moléculaire |
C11H10N2O2 |
Poids moléculaire |
202.21 g/mol |
Nom IUPAC |
(2Z)-2-[[hydroxy(methyl)amino]methylidene]quinolin-8-one |
InChI |
InChI=1S/C11H10N2O2/c1-13(15)7-9-6-5-8-3-2-4-10(14)11(8)12-9/h2-7,15H,1H3/b9-7- |
Clé InChI |
JNWUJLVKNFNKRB-CLFYSBASSA-N |
SMILES isomérique |
CN(/C=C\1/C=CC2=CC=CC(=O)C2=N1)O |
SMILES canonique |
CN(C=C1C=CC2=CC=CC(=O)C2=N1)O |
Solubilité |
22.8 [ug/mL] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-6-chloro-1-propan-2-yl-4-benzimidazolecarboxamide](/img/structure/B1233602.png)

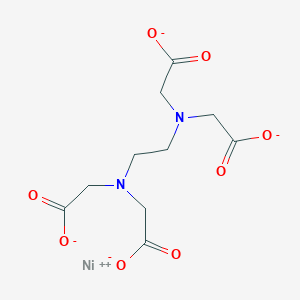
![2-({2-[Benzyl-(4-bromo-benzenesulfonyl)-amino]-acetyl}-hydrazonomethyl)-benzoic acid](/img/structure/B1233606.png)
